Cas no 31886-11-0 (Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-)
31886-11-0 structure
Product Name:Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-
CAS-nummer:31886-11-0
MF:C22H45NO3
MW:371.597607374191
CID:300133
Update Time:2023-11-19
Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Poly(oxy-1,2-ethanediyl),a-[2-[(1-oxooctadecyl)amino]ethyl]-w-hydroxy-
- Ethoxylatedstearamide
- Poly(oxyethylene)stearylamide
- Polyethylene glycol 2-stearamidoethylether
- Polyethylene glycol mono(2-octadecanamidoethyl) ether
- Polyethyleneglycol mono(2-stearamidoethyl)ether
- PEG-4 stearamide
- PEG-6 stearamide
- X4QE4SWS4T
- D74L780KLT
- Stearic monoethanolamide, ethoxylate
- 2-(2-hydroxyethoxy)ethyl stearamide
- Poly(oxy-1,2-ethanediyl), alpha-(2-((1-oxooctadecyl)amino)ethyl)-omega-hydroxy-
- CID 85782123
- Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-
-
- Inchi: 1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h24H,2-21H2,1H3,(H,23,25)
- InChI-sleutel: LFKAKTJJVHTSDI-UHFFFAOYSA-N
- LACHT: O=C(CCCCCCCCCCCCCCCCC)NCCOCCO
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 21
- Complexiteit: 285
- Topologisch pooloppervlak: 58.6
Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy- Gerelateerde literatuur
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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